![molecular formula C51H63F2N11O10 B8180490 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B8180490.png)
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dCBP-1 is a heterobifunctional degrader designed to target and degrade the enhancer lysine acetyltransferases CREB-binding protein (CBP) and p300. These proteins are critical for establishing and activating enhancer-mediated transcription, which is essential for gene expression programs through lysine acetylation of chromatin and transcriptional regulators .
Preparation Methods
dCBP-1 is synthesized using a structure-based design approach. The synthetic route involves the use of a Cereblon ligand to create a potent and selective degrader of p300 and CBP. The preparation involves the formation of a ternary complex with the E3 ubiquitin ligase Cereblon, which facilitates the degradation of p300 and CBP .
Chemical Reactions Analysis
dCBP-1 undergoes selective degradation reactions targeting p300 and CBP. The compound is exceptionally potent at inducing the degradation of these proteins in multiple myeloma cells. The degradation process involves the formation of a ternary complex with Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of p300 and CBP . Common reagents used in these reactions include the Cereblon ligand and various solvents for dissolving the compound . The major products formed from these reactions are the degraded fragments of p300 and CBP proteins .
Scientific Research Applications
dCBP-1 has significant applications in scientific research, particularly in the fields of cancer biology and epigenetics. It is used as a tool to study the role of p300 and CBP in gene expression and enhancer activity. The compound has shown exceptional potency in killing multiple myeloma cells by degrading p300 and CBP, which are critical for the expression of oncogenes such as MYC . Additionally, dCBP-1 is used to dissect the mechanisms by which p300 and CBP coordinate enhancer activity in both normal and diseased cells .
Mechanism of Action
The mechanism of action of dCBP-1 involves the selective degradation of p300 and CBP through the formation of a ternary complex with the E3 ubiquitin ligase Cereblon. This complex facilitates the ubiquitination and subsequent proteasomal degradation of p300 and CBP, leading to the ablation of their enhancer activity . The molecular targets of dCBP-1 are the p300 and CBP proteins, and the pathways involved include the ubiquitin-proteasome system .
Comparison with Similar Compounds
dCBP-1 is unique in its ability to selectively degrade both p300 and CBP, making it a valuable tool for studying the role of these proteins in gene expression and enhancer activity. Similar compounds include other PROTAC (proteolysis-targeting chimeras) degraders that target different proteins, such as BCR-ABL and SMARCA2/4 . dCBP-1 stands out due to its exceptional potency and selectivity for p300 and CBP, as well as its ability to effectively kill multiple myeloma cells .
Properties
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H63F2N11O10/c1-54-51(70)61-17-11-41-40(31-61)47(62-14-3-4-32-26-37(33-29-56-59(2)30-33)38(46(52)53)28-43(32)62)58-64(41)35-9-15-60(16-10-35)45(66)12-18-71-20-22-73-24-25-74-23-21-72-19-13-55-34-5-6-36-39(27-34)50(69)63(49(36)68)42-7-8-44(65)57-48(42)67/h5-6,26-30,35,42,46,55H,3-4,7-25,31H2,1-2H3,(H,54,70)(H,57,65,67) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVRLRGBSSFKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCOCCOCCOCCOCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H63F2N11O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
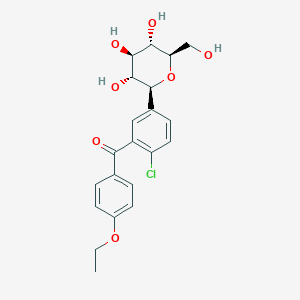

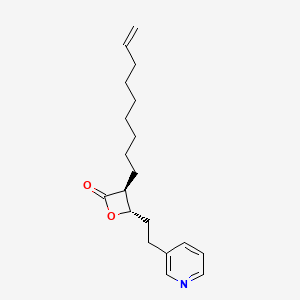
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(2-methylbutanoyl)piperidin-4-yl]urea](/img/structure/B8180432.png)

![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8180446.png)
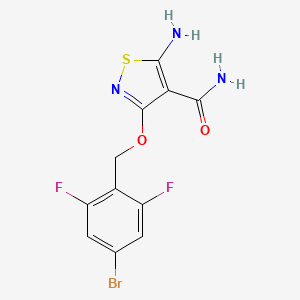
![5-[3-(3,5-dicarboxyphenyl)-5-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8180473.png)
![2-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-1H-benzimidazole](/img/structure/B8180474.png)
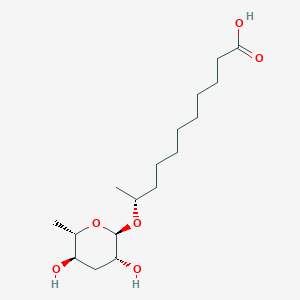
![2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 4-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8180484.png)
![2-Bromo-5-chlorothiazolo[4,5-b]pyridine](/img/structure/B8180499.png)
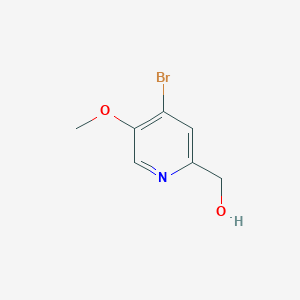
![3,3'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B8180508.png)
